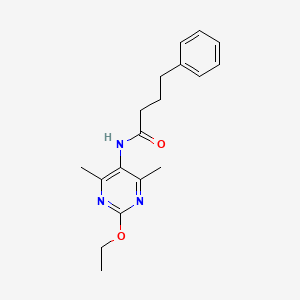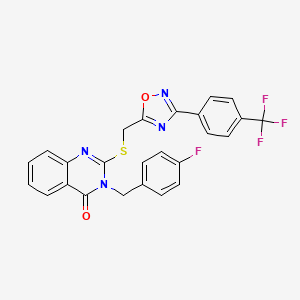
3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a trifluoromethylphenyl group, an oxadiazolyl group, and a quinazolinone group . These groups are known to have various biological activities, which could make this compound interesting for pharmaceutical research .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings can have various orientations in space, leading to different possible stereoisomers .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the oxadiazole ring could potentially be opened under certain conditions, and the fluorine atoms could be substituted with other groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .科学的研究の応用
Antimicrobial Activities
Several studies have explored the antimicrobial properties of compounds structurally similar to 3-(4-fluorobenzyl)-2-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one. For instance, Yan et al. (2016) synthesized quinazolinone derivatives with antimicrobial activities, some exhibiting superior effects to commercial bactericides and fungicides (Yan, Lv, Du, Gao, Huang, & Bao, 2016). Furthermore, Gupta et al. (2008) reported that certain quinazolinone compounds showed better antibacterial than antifungal activities (Gupta, Kashaw, Jatav, & Mishra, 2008).
Synthesis and Characterization
Research has been conducted on synthesizing and characterizing various quinazolinone derivatives. For example, Moghimi et al. (2013) developed new methods for synthesizing quinazolinone derivatives with high yields (Moghimi, Khanmiri, Omrani, & Shaabani, 2013). Similarly, Buscemi et al. (2004) described a photochemical approach to synthesize fluorinated quinazolin-4-ones (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2004).
Potential in Drug Development
Some studies have highlighted the potential of quinazolinone compounds in drug development. Alagarsamy et al. (2016) designed thiosemicarbazide derivatives with significant antimicrobial activities (Alagarsamy, Appani, Sulthana, Narendar, & Solomon, 2016). Dewangan et al. (2016) evaluated the analgesic and anti-inflammatory activities of quinazolinone derivatives in animal models, showing promising results (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16F4N4O2S/c26-18-11-5-15(6-12-18)13-33-23(34)19-3-1-2-4-20(19)30-24(33)36-14-21-31-22(32-35-21)16-7-9-17(10-8-16)25(27,28)29/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSRCYBXFYUQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

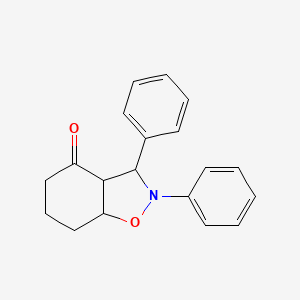
![3-ethyl-N-(3-fluoro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2450202.png)
![3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2450203.png)
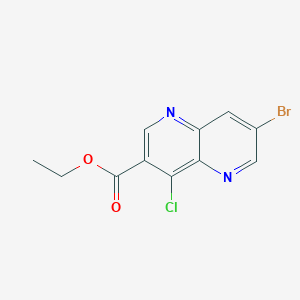
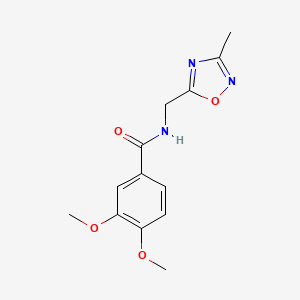
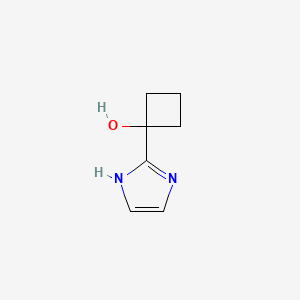
![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2450215.png)
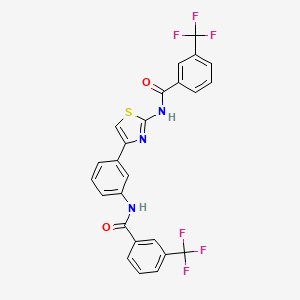
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)
